molecular formula C21H25N5O B6461323 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine CAS No. 2549018-51-9

1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine

Cat. No. B6461323
CAS RN: 2549018-51-9
M. Wt: 363.5 g/mol
InChI Key: BOMHXCBCMBQALQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an imidazo[1,2-b]pyridazine ring, a tert-butyl group, a carbonyl group, a phenyl ring, and a piperazine ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The imidazo[1,2-b]pyridazine ring system is a bicyclic structure with two nitrogen atoms . The tert-butyl group is a branched alkyl group, the carbonyl group is a polar functional group, and the phenyl and piperazine rings are both cyclic structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carbonyl group could impact its solubility, and the aromatic imidazo[1,2-b]pyridazine and phenyl rings could contribute to its stability .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some imidazo[1,2-b]pyridazine derivatives have been studied for their anti-tubercular activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as an anti-tubercular agent, future research could focus on optimizing its activity and reducing any potential side effects .

properties

IUPAC Name

(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-21(2,3)18-15-26-19(22-18)10-9-17(23-26)20(27)25-13-11-24(12-14-25)16-7-5-4-6-8-16/h4-10,15H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMHXCBCMBQALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-Tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine

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